

Application Notes and Protocols for K562-HLA-A1101 Cell Culture

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Compound of Interest

Compound Name: C562-1101

Cat. No.: B1668184

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the culture and maintenance of the K562-HLA-A1101 stable cell line, a critical tool for research in immunology, oncology, and drug development. This cell line is derived from the human chronic myelogenous leukemia (CML) K562 cell line and is genetically modified to express the human leukocyte antigen (HLA) A*11:01 allele.

Cell Line Characteristics

The K562-HLA-A1101 cell line is a valuable in vitro model for studying HLA-A11:01-restricted antigen presentation and subsequent T-cell responses. The parental K562 cell line is known for its undifferentiated, lymphoblastoid morphology and its expression of the BCR/ABL fusion gene, a hallmark of CML.^{[1][2]} The introduction of the HLA-A11:01 gene allows for the presentation of specific peptides to CD8+ T-cells, making this cell line particularly useful for screening potential cancer immunotherapies and for biological assays.^{[3][4]}

Characteristic	Description
Cell Type	Human chronic myelogenous leukemia
Morphology	Lymphoblastoid, suspension
Growth Properties	Suspension[3]
Parental Cell Line	K562[4]
Genetic Modification	Stable expression of exogenous HLA-A1101 gene[3][4]
Selection Marker	Hygromycin B[3][4]
Doubling Time	Approximately 20 hours[4]
Applications	Drug screening, biological assays, cancer immunotherapy research[3][4]

Experimental Protocols

Media and Reagent Preparation

Complete Growth Medium:

- RPMI-1640 with L-Glutamine
- 10% Fetal Bovine Serum (FBS)
- 300 µg/mL Hygromycin B
- Optional: 1% Penicillin/Streptomycin

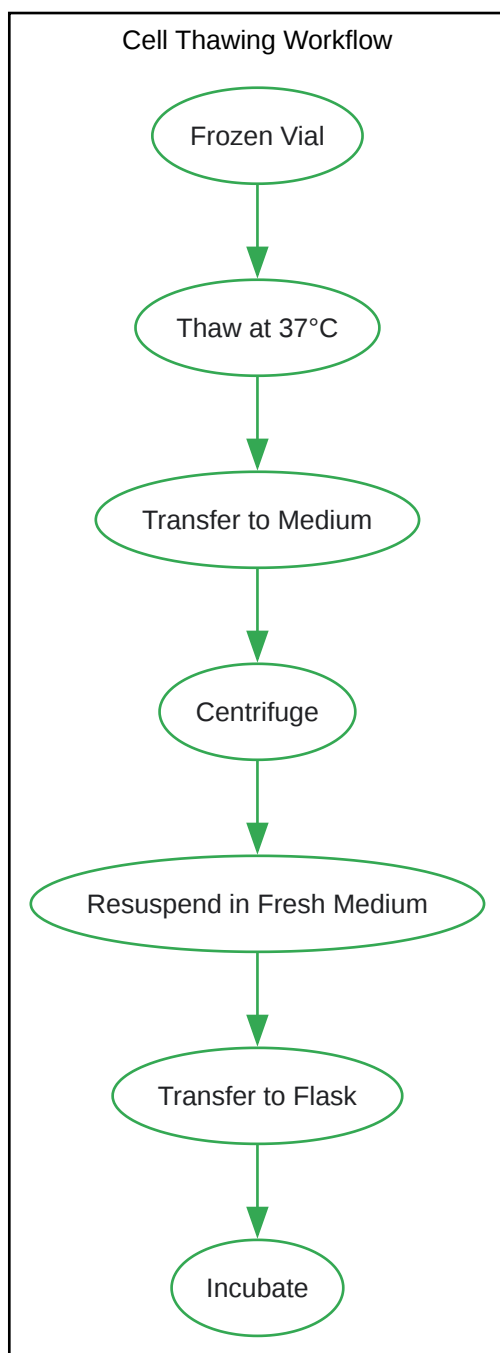
Freezing Medium:

- 70% RPMI-1640
- 20% Fetal Bovine Serum (FBS)
- 10% DMSO[4]

Cell Thawing and Recovery

A critical step to ensure high cell viability post-thaw is a rapid thawing process and gradual removal of the cryoprotectant.

- Pre-warm complete growth medium to 37°C in a water bath.
- Quickly thaw the cryovial of frozen cells in the 37°C water bath until a small ice crystal remains.
- Aseptically transfer the contents of the vial to a sterile 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
- Centrifuge the cell suspension at approximately 125 x g for 5-7 minutes at room temperature.[4]
- Carefully aspirate the supernatant, being cautious not to disturb the cell pellet.
- Gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
- Transfer the cell suspension to a T-25 or T-75 culture flask, depending on the desired cell density.
- Incubate at 37°C in a humidified incubator with 5% CO₂.



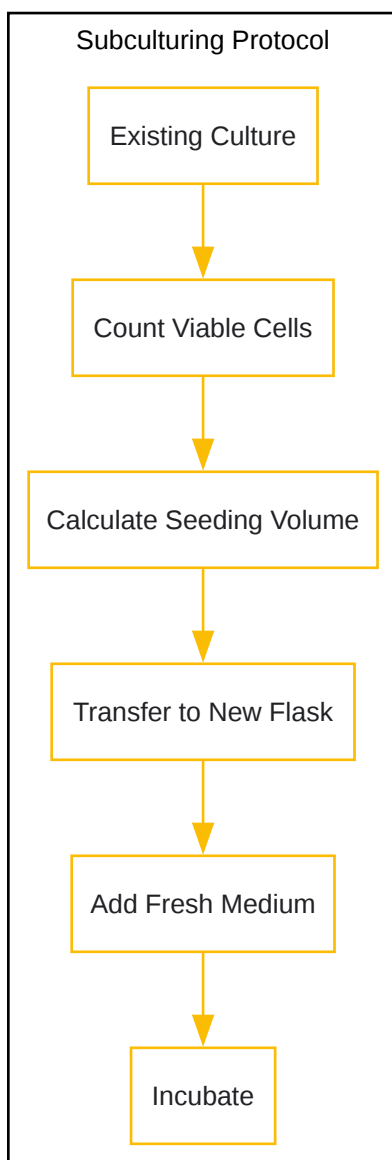
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Cell Thawing Workflow

Cell Subculturing (Passaging)

K562-HLA-A1101 cells grow in suspension and should be subcultured every 2-3 days to maintain logarithmic growth.

- Aseptically transfer the cell suspension from the culture flask to a sterile conical tube.
- Perform a viable cell count using a hemocytometer and trypan blue exclusion.
- Calculate the volume of cell suspension needed to seed a new flask at a density of $1-2 \times 10^5$ cells/mL.[4]
- Add the calculated volume of cell suspension to a new culture flask.
- Add fresh, pre-warmed complete growth medium to the desired final volume.
- Incubate at 37°C in a humidified incubator with 5% CO₂. Saturated cultures should be split 1:4 to 1:8.[4]



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Subculturing Protocol

Cryopreservation

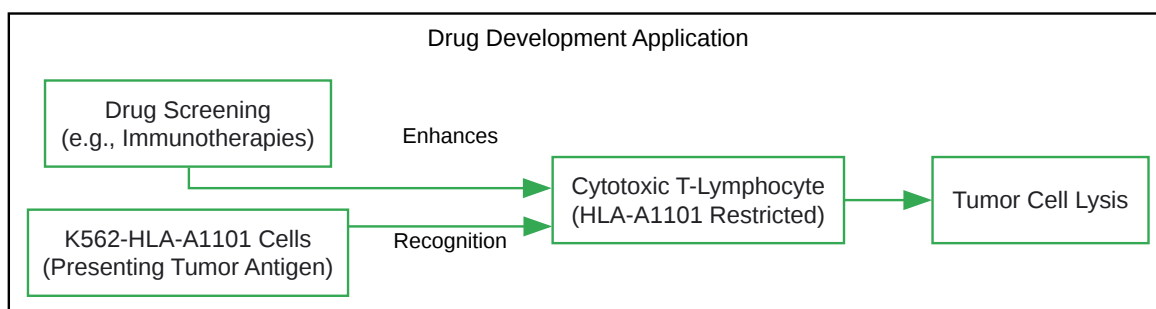
For long-term storage, it is essential to cryopreserve cells at a high viability.

- Grow cells to a healthy, mid-logarithmic phase.
- Perform a viable cell count.

- Centrifuge the cell suspension at 125 x g for 5-7 minutes.
- Resuspend the cell pellet in cold (4°C) freezing medium to a final concentration of at least 2×10^6 cells/mL.[4]
- Aliquot the cell suspension into cryovials.
- Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.
- For long-term storage, transfer the vials to the vapor phase of liquid nitrogen.[3][4]

Signaling Pathways and Drug Development

The parental K562 cell line is a well-established model for studying the molecular mechanisms of leukemia.[5] The BCR/ABL1 fusion protein, characteristic of CML, activates multiple downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, leading to uncontrolled cell proliferation and survival. The introduction of HLA-A11:01 in the **C562-1101** cell line provides a tool to investigate immunotherapeutic strategies that target these leukemic cells. For instance, this cell line can be used to screen for cytotoxic T lymphocytes (CTLs) that recognize and kill CML cells presenting specific tumor-associated antigens in the context of HLA-A11:01.[6] This is a crucial step in the development of personalized cancer vaccines and adoptive T-cell therapies.



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Application in Immunotherapy Screening

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